(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Diketopyrrolopyrroles, closely related to the query compound, are widely recognized for their synthetic versatility and reactivity. These compounds are prominent in dye chemistry, offering applications that range from high-quality pigments to fluorescence imaging. Their straightforward synthesis, combined with excellent stability and optical properties, positions them as subjects of continuous scientific interest. The structural modification of such derivatives directly influences their optical characteristics, enabling their use in a variety of real-world applications (Grzybowski & Gryko, 2015).
Chemical Structure and Optical Properties
The relationship between the chemical structure of pyrrolopyrrole derivatives and their optical properties has been a subject of extensive research. Modifications to the diketopyrrolopyrrole chromophore, for example, lead to significant changes in both linear and nonlinear optical properties, demonstrating the impact of molecular architecture on functional behavior (Grzybowski & Gryko, 2015).
Biological Activity and Medicinal Chemistry
Pyrrole-based compounds, including derivatives of the query chemical, have demonstrated significant biological activity across a range of targets. Their role as building blocks in medicinal chemistry is highlighted by their versatility in addressing various pharmacological targets. The structural diversity of these compounds allows for the exploration of numerous biological activities, making them valuable in drug discovery and development (Moghadam et al., 2022).
Material Science and Engineering
In the field of materials science, pyrrole derivatives serve as foundational elements for the development of advanced materials. Their incorporation into polymers, for example, has led to the creation of innovative materials with specific mechanical and optical properties suitable for a wide range of applications, from electronics to biomedical devices. The exploration of pyrrole-based materials underscores the compound's relevance beyond traditional chemical and pharmaceutical contexts, extending into engineering and technology (Petri et al., 2021).
Environmental and Sustainability Considerations
Research into pyrrole derivatives also encompasses environmental and sustainability aspects. The biodegradable nature of certain pyrrole-based polymers, for instance, offers a promising avenue for developing eco-friendly materials that could mitigate the impact of plastic pollution. This aligns with the broader goal of creating sustainable solutions that address environmental challenges without compromising on material performance or functionality (Amara, 2010).
Properties
IUPAC Name |
(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-3-7-1-4(5)2-8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKIQNBMOELDJ-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC(=O)C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC(=O)[C@@H]2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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